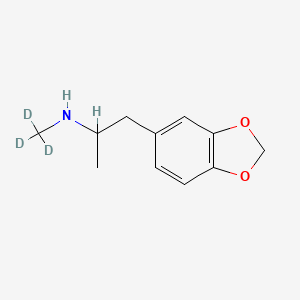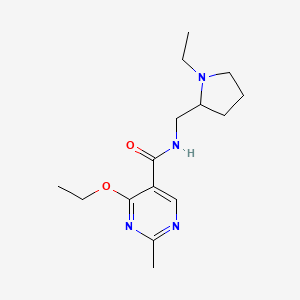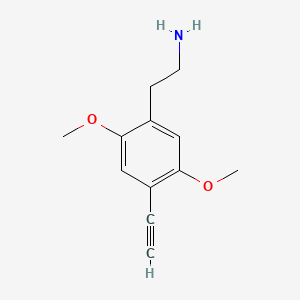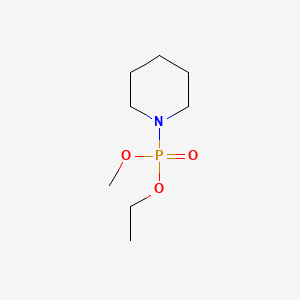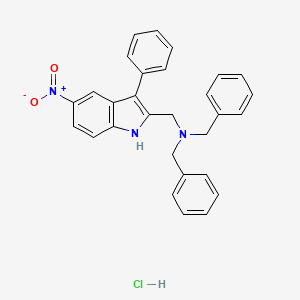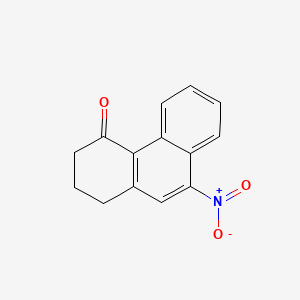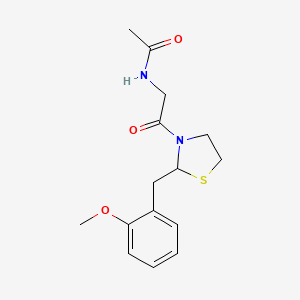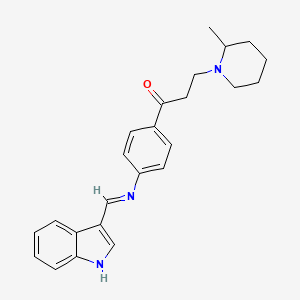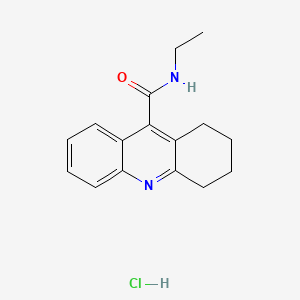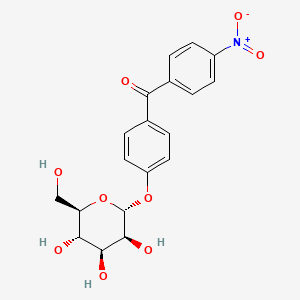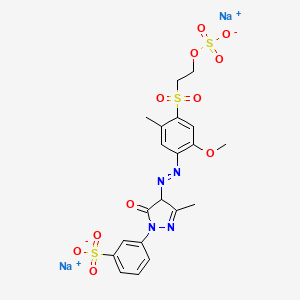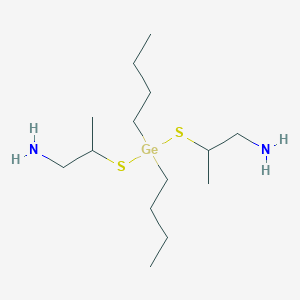
2,2'-((Dibutylgermylene)dithio)bis(1-propylamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((Dibutylgermylene)dithio)bis(1-propylamine): is an organogermanium compound characterized by the presence of germanium, sulfur, and nitrogen atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((Dibutylgermylene)dithio)bis(1-propylamine) typically involves the reaction of dibutylgermanium dichloride with 1-propylamine in the presence of a sulfur source. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or toluene.
Temperature: Reactions are usually carried out at elevated temperatures, around 60-80°C.
Catalysts: Catalysts like triethylamine may be used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-((Dibutylgermylene)dithio)bis(1-propylamine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The amine groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-((Dibutylgermylene)dithio)bis(1-propylamine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a precursor for other organogermanium compounds.
Wirkmechanismus
The mechanism of action of 2,2’-((Dibutylgermylene)dithio)bis(1-propylamine) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by:
Binding to Active Sites: The germanium and sulfur atoms can coordinate with metal ions in enzyme active sites, affecting their activity.
Redox Reactions: The compound can participate in redox reactions, influencing cellular oxidative stress levels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-((Dibutylgermylene)dithio)bis(ethylamine): Similar structure but with ethylamine instead of propylamine.
2,2’-Dithiobis(benzothiazole): Contains sulfur and nitrogen atoms but lacks germanium.
Uniqueness
2,2’-((Dibutylgermylene)dithio)bis(1-propylamine) is unique due to the presence of germanium, which imparts distinct chemical properties and potential biological activities not found in similar sulfur-nitrogen compounds.
Eigenschaften
CAS-Nummer |
91485-95-9 |
|---|---|
Molekularformel |
C14H34GeN2S2 |
Molekulargewicht |
367.2 g/mol |
IUPAC-Name |
2-[1-aminopropan-2-ylsulfanyl(dibutyl)germyl]sulfanylpropan-1-amine |
InChI |
InChI=1S/C14H34GeN2S2/c1-5-7-9-15(10-8-6-2,18-13(3)11-16)19-14(4)12-17/h13-14H,5-12,16-17H2,1-4H3 |
InChI-Schlüssel |
GHWVCKWOOLNEKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Ge](CCCC)(SC(C)CN)SC(C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


